(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-13(9-17(2)16-10)8-12-7-11-5-3-4-6-14(11)15(12)18/h3-6,8-9H,7H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBUAQSFCPHEW-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2CC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\CC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is studied for its potential as a ligand in coordination chemistry and catalysis.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Ring
- Target Compound : 1,3-Dimethyl groups on the pyrazole ring.
(2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-methylidene]-2,3-dihydro-1H-inden-1-one ():
- 5-[1-(2-Hydroxyethyl)-3-pyridin-4-yl-1H-pyrazol-4-yl]-indan-1-one oxime (): Pyrazole substituents: 3-pyridinyl, 1-(2-hydroxyethyl). Oxime (-NOH) replaces the ketone at the indanone position.
Core Structural Variations
- (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (): Pyrazol-3-one core instead of indenone. Substituents: 2-nitrophenyl, acetyl, and methyl groups. Exhibits distinct electronic properties due to the nitro group (-NO₂), with IR absorption at 1552 cm⁻¹ .
Physicochemical and Spectroscopic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₄N₂O | 250.30 | Not reported | ~70* | Indenone C=O, pyrazole |
| (2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-methylidene]-indan-1-one | C₂₀H₁₅ClN₂O | 334.80 | Not reported | ~70* | Chloro, phenyl |
| 5-[1-(2-Hydroxyethyl)-3-pyridin-4-yl-1H-pyrazol-4-yl]-indan-1-one oxime | C₁₉H₁₈N₄O₂ | 334.37 | Not reported | Not reported | Oxime, pyridinyl, hydroxyethyl |
| (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-pyrazol-3-one | C₁₃H₁₁N₃O₄ | 273.24 | 170 | 69.8 | Nitro, acetyl |
Key Observations:
- Electronic Effects: The nitro group in ’s compound increases polarity, reflected in its higher melting point (170°C) compared to non-nitro derivatives .
- Bioactivity : The oxime derivative () shows BRAF inhibitory activity, while phenyl/chloro-substituted analogs () may prioritize steric optimization for target binding .
Biological Activity
(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and offering insights into its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it possesses a molecular weight of approximately 224.26 g/mol. The structure features a pyrazole ring, which is known for its significant biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit inhibitory effects on various cancer cell lines:
- Breast Cancer : Significant antiproliferative effects were observed against MDA-MB-231 cells.
- Liver Cancer : HepG2 cells showed reduced viability in the presence of pyrazole derivatives.
Table 1 summarizes the anticancer activity of selected pyrazole derivatives:
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, compounds similar to (E)-2... have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6:
- Inhibition Rates : Some derivatives showed up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM compared to standard drugs like dexamethasone.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that (E)-2... exhibits activity against several bacterial strains:
The mechanisms underlying the biological activities of (E)-2... are believed to involve multiple pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It has been suggested that these compounds can trigger apoptosis in malignant cells through intrinsic pathways.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation and related pathologies.
Case Studies
A notable study investigated the effects of (E)-2... on a range of cancer cell lines and reported promising results in terms of both cytotoxicity and selectivity towards cancerous tissues over normal cells.
Study Highlights
- Objective : Evaluate the anticancer efficacy of (E)-2... on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.
Results indicated that treatment with (E)-2... resulted in a dose-dependent decrease in cell viability across multiple cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
